

An In-depth Technical Guide to ABP 654: Preclinical and Clinical Evaluation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JTT-654

Cat. No.: B12386827

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the preclinical and clinical data for ABP 654, a biosimilar to the monoclonal antibody ustekinumab. It is important to note that the initial query for "**JTT-654**" did not yield any results, and it is highly probable that this was a typographical error for ABP 654, which is the focus of this document. ABP 654, like its reference product Stelara® (ustekinumab), is a human immunoglobulin G1 kappa (IgG1κ) monoclonal antibody that targets the p40 subunit of human interleukins-12 (IL-12) and -23 (IL-23).^{[1][2]} This guide is intended for researchers, scientists, and drug development professionals, and will delve into the mechanism of action, preclinical functional similarity studies, and pivotal clinical trial results for ABP 654.

Mechanism of Action: Targeting the IL-12/IL-23 Pathway

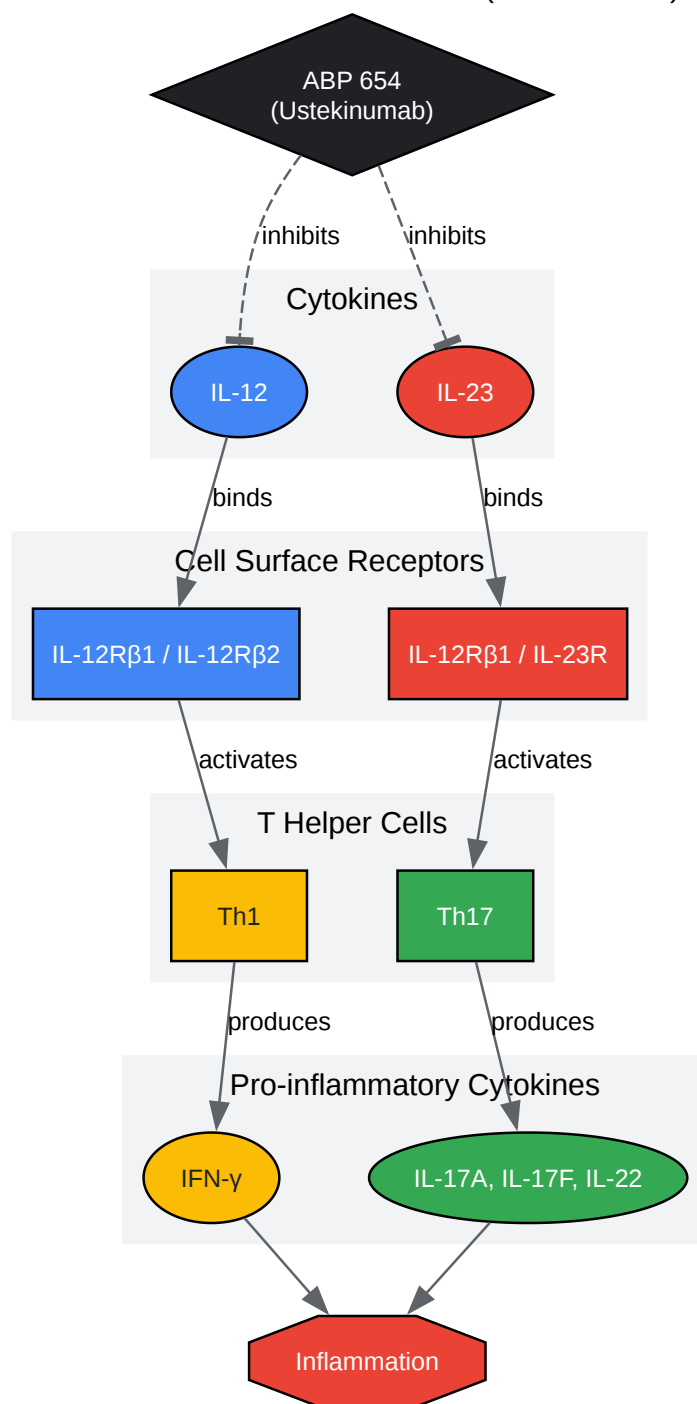
Ustekinumab, and by extension its biosimilar ABP 654, exerts its therapeutic effect by disrupting the IL-12 and IL-23 inflammatory pathways. These cytokines are key mediators in the pathogenesis of several immune-mediated inflammatory diseases.^{[1][2]}

- **IL-12 and IL-23 Structure and Function:** IL-12 and IL-23 are heterodimeric cytokines that share a common p40 subunit, which is covalently linked to a p35 subunit to form IL-12, or a p19 subunit to form IL-23.^{[3][4]}
- **Receptor Binding and Signaling:** IL-12 binds to the IL-12 receptor complex (IL-12Rβ1 and IL-12Rβ2), leading to the differentiation of naive T cells into T helper 1 (Th1) cells and the

production of interferon-gamma (IFN- γ).^{[2][4]} IL-23 binds to its receptor complex (IL-12R β 1 and IL-23R), which promotes the survival and proliferation of T helper 17 (Th17) cells, leading to the secretion of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.^{[2][4]}

- Inhibition by ABP 654: ABP 654 binds with high affinity to the shared p40 subunit of both IL-12 and IL-23.^[2] This binding prevents the cytokines from interacting with the cell surface receptor subunit IL-12R β 1, thereby neutralizing the downstream signaling cascades of both the Th1 and Th17 pathways.^{[3][5]} This ultimately leads to a reduction in the inflammatory response.^[5]

Mechanism of Action of ABP 654 (Ustekinumab)

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of action of ABP 654 (Ustekinumab).

Preclinical Studies

Comprehensive preclinical assessments were conducted to establish the functional similarity between ABP 654 and its reference product, ustekinumab. These studies focused on the in vitro pharmacological effects relevant to the drug's mechanism of action.

In Vitro Functional Similarity Studies

A series of in vitro pharmacology studies were performed using peripheral blood mononuclear cells (PBMCs) from both healthy human donors and patients with Crohn's disease (CD) to compare the inhibitory effects of ABP 654 and ustekinumab on IL-12 and IL-23-mediated signaling.^{[6][7]}

Experimental Protocol: In Vitro Inhibition Assays

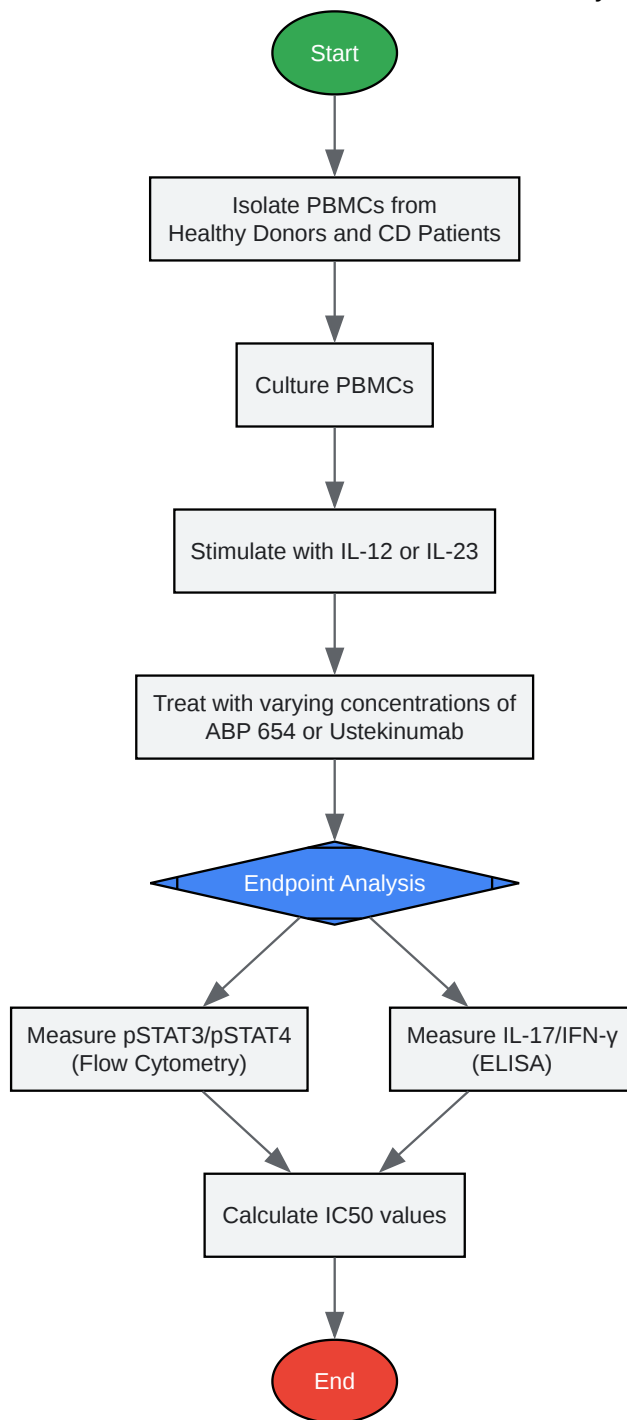
The following provides a high-level overview of the experimental methodology for the in vitro functional similarity studies:

- **Cell Isolation:** Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood obtained from healthy donors and patients with Crohn's disease using standard density gradient centrifugation.
- **Cell Culture and Stimulation:** The isolated PBMCs were cultured in appropriate media and stimulated with recombinant human IL-12 or IL-23 to induce downstream signaling events.
- **Inhibition with ABP 654 and Ustekinumab:** The stimulated PBMCs were treated with varying concentrations of either ABP 654 or the ustekinumab reference product.
- **Endpoint Analysis:** The inhibitory effects were quantified by measuring key downstream markers, including:
 - **STAT3 and STAT4 Phosphorylation:** The levels of phosphorylated STAT3 (pSTAT3) and pSTAT4 were measured by flow cytometry to assess the inhibition of the IL-23 and IL-12 signaling pathways, respectively.^{[6][7]}
 - **Cytokine Release:** The concentrations of IL-17 and IFN- γ in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) to determine the

inhibition of Th17 and Th1-mediated responses.[6][7]

- Data Analysis: The half-maximal inhibitory concentrations (IC50) were calculated for both ABP 654 and ustekinumab to compare their potencies.

Experimental Workflow for In Vitro Functional Similarity Studies

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for in vitro functional similarity studies.

Quantitative Data from In Vitro Studies

The results of the in vitro studies demonstrated a high degree of functional similarity between ABP 654 and ustekinumab. The IC50 values for the inhibition of IL-23-induced IL-17 release were comparable between the two molecules in both healthy and Crohn's disease donor cells. [6]

Table 1: Inhibition of IL-23-Induced IL-17 Release (IC50 in pM)

Donor Group	ABP 654 (Mean ± SD)	Ustekinumab (EU) (Mean ± SD)
Healthy Donors	458.7 ± 110.8	514.6 ± 48.7
Crohn's Disease Donors	260.8 ± 88.5	256.9 ± 96.8

Data sourced from Dove Medical Press.[6]

In Vivo Preclinical Studies of Ustekinumab

While specific in vivo preclinical studies for ABP 654 are not publicly available, studies on the reference product, ustekinumab, provide relevant insights. In vivo studies in marmosets with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, demonstrated the therapeutic potential of ustekinumab.[8] Treatment with ustekinumab delayed the onset and progression of EAE symptoms compared to a vehicle control.[8]

Clinical Trials

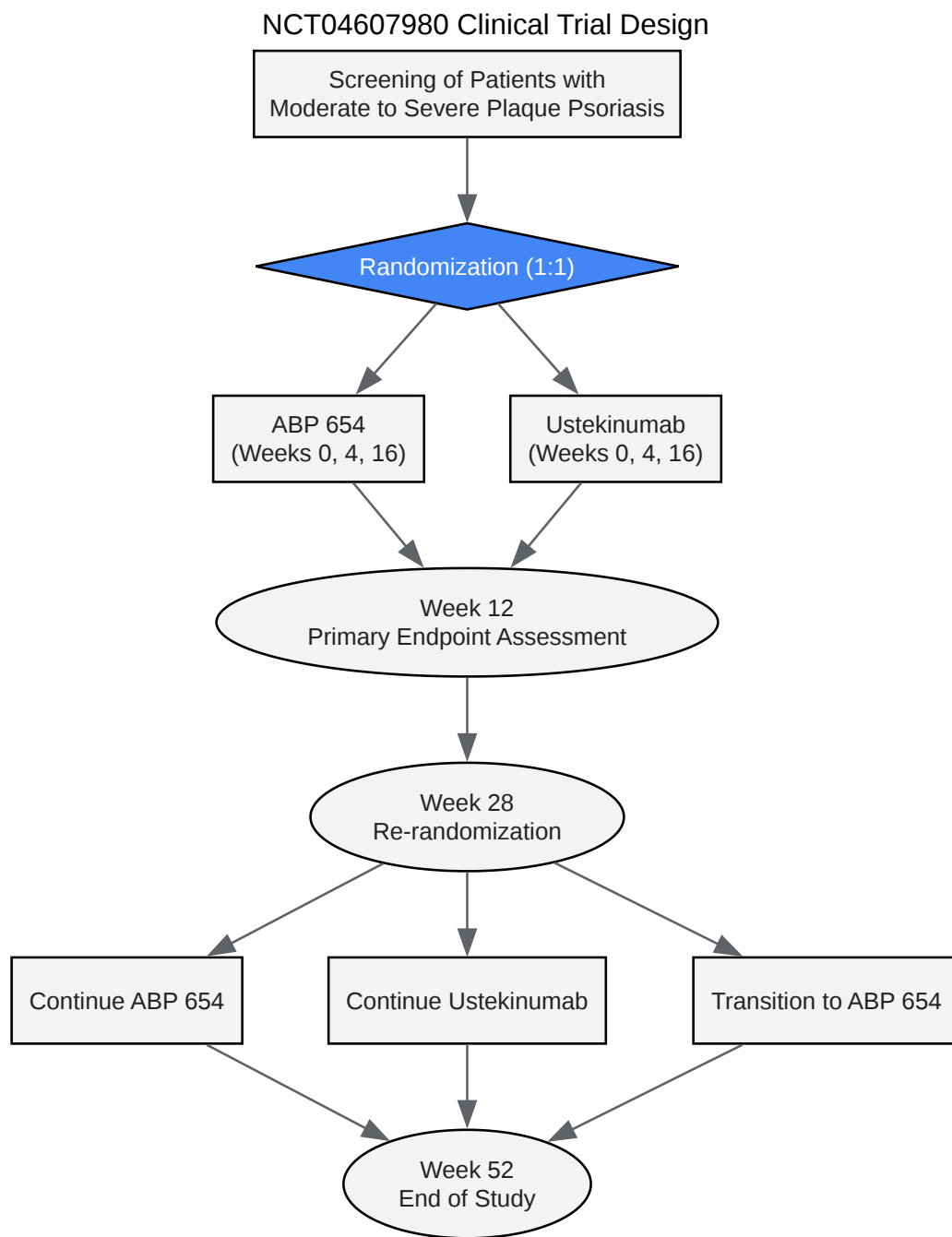
The clinical development program for ABP 654 included a pivotal Phase 3 study to demonstrate its efficacy, safety, and immunogenicity compared to ustekinumab in patients with moderate to severe plaque psoriasis.

Phase 3 Clinical Trial: NCT04607980

This was a multicenter, randomized, double-blind, active-controlled, single-transition comparative clinical study.[9][10][11]

Experimental Protocol: NCT04607980 Study Design

- Study Population: Adult patients (18-75 years) with moderate to severe plaque psoriasis.[9]
- Randomization: 563 patients were randomized in a 1:1 ratio to receive either ABP 654 or ustekinumab.[12]
- Treatment Regimen:
 - Initial Treatment Phase (Weeks 0-16): Patients received subcutaneous (SC) injections of either ABP 654 or ustekinumab at weeks 0, 4, and 16. The dose was weight-based: 45 mg for patients ≤ 100 kg and 90 mg for patients > 100 kg.[10][11]
 - Re-randomization at Week 28: Patients who achieved at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) were re-randomized. Those initially on ABP 654 continued with ABP 654. Those on ustekinumab were re-randomized to either continue ustekinumab or transition to ABP 654 for the remainder of the 52-week study.[11]
- Primary Efficacy Endpoint: The primary endpoint was the percentage improvement in PASI from baseline to week 12.[11]
- Secondary Endpoints: Secondary endpoints included other efficacy measures, as well as assessments of safety and immunogenicity.[11]



[Click to download full resolution via product page](#)

Figure 3: NCT04607980 clinical trial design.

Clinical Trial Results

The study met its primary efficacy endpoint, demonstrating no clinically meaningful differences between ABP 654 and ustekinumab.[\[12\]](#)

Table 2: Primary Efficacy Endpoint at Week 12

Treatment Group	Mean Percentage Improvement in PASI (SD)
ABP 654	81.9 (19.9)
Ustekinumab	81.9 (19.6)

Data sourced from the British Journal of Dermatology.[\[10\]](#)

The point estimate of the mean difference in PASI percentage improvement between the two groups was 0.14, which was well within the prespecified similarity margin.[\[12\]](#)

Safety and Immunogenicity

The safety and immunogenicity profiles of ABP 654 were comparable to those of ustekinumab throughout the 52-week study.[\[10\]](#)[\[11\]](#) The transition from ustekinumab to ABP 654 at week 28 did not have any impact on efficacy, safety, or immunogenicity.[\[10\]](#)

Conclusion

The comprehensive preclinical and clinical data for ABP 654 demonstrate its high degree of similarity to the reference product, ustekinumab. In vitro functional assays confirmed that ABP 654 effectively neutralizes the IL-12 and IL-23 signaling pathways with a potency comparable to ustekinumab. The pivotal Phase 3 clinical trial in patients with moderate to severe plaque psoriasis met its primary endpoint, establishing clinical equivalence in terms of efficacy. Furthermore, the safety and immunogenicity profiles of ABP 654 were shown to be comparable to ustekinumab. These findings provide a robust body of evidence supporting ABP 654 as a biosimilar to ustekinumab for the treatment of immune-mediated inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of Ustekinumab? [synapse.patsnap.com]
- 3. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress of Ustekinumab in the treatment of inflammatory bowel disease [frontiersin.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. dovepress.com [dovepress.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Ustekinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy and safety of the ustekinumab biosimilar ABP 654 in patients with moderate-to-severe plaque psoriasis: a randomized double-blinded active-controlled comparative clinical study over 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. amgen.com [amgen.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to ABP 654: Preclinical and Clinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386827#preclinical-studies-and-clinical-trial-results-for-jtt-654]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com